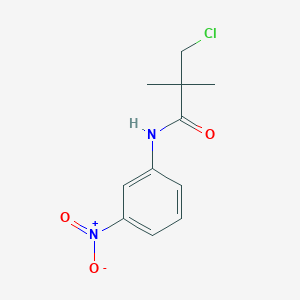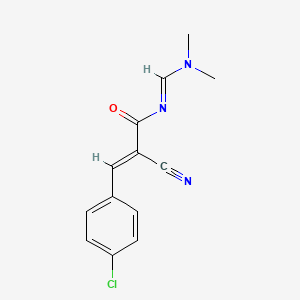![molecular formula C19H12Cl2F3NO2 B3035269 (2,4-Dichlorophenyl)[3-phenoxy-5-(trifluoromethyl)-2-pyridinyl]methanol CAS No. 306977-38-8](/img/structure/B3035269.png)
(2,4-Dichlorophenyl)[3-phenoxy-5-(trifluoromethyl)-2-pyridinyl]methanol
Overview
Description
Scientific Research Applications
Tritium Labeling
- Tritium Labeling in Synthesis : (2,4-Dichlorophenyl) compounds have been used in the preparation of tritium-labeled compounds, demonstrating their utility in the synthesis of labeled molecules for various research applications (Hamada, Shibata, Kuwano, & Suzuki, 1975).
Biocatalytic Synthesis
- Biocatalytic Synthesis in Microreaction Systems : Research has shown the efficient synthesis of related compounds using biocatalysts in microreaction systems. This highlights the potential of using (2,4-Dichlorophenyl) compounds in green and economical synthetic processes (Chen, Guo, Bi, Qu, Sun, Wang, & Luo, 2021).
Analytical Chemistry Applications
- HPLC Determination : High-performance liquid chromatography (HPLC) has been employed to analyze phenolic metabolites of phenoxy alkanoic acid herbicides, indicating the role of (2,4-Dichlorophenyl) compounds in environmental and analytical chemistry (Fayyad, Alawi, & El-Ahmed, 1989).
Environmental Degradation
- Biological Degradation of Herbicides : Studies on the biological degradation of herbicides like 2,4-dichlorophenoxyacetic acid (a compound related to (2,4-Dichlorophenyl)) highlight the environmental significance of these compounds in the degradation of pesticides (Serbent, Rebelo, Pinheiro, Giongo, & Tavares, 2019).
Catalytic Applications
- Catalytic Behavior in Hydrodechlorination : Studies demonstrate the use of (2,4-Dichlorophenyl) compounds in catalysis, particularly in hydrodechlorination processes. This has implications for environmental remediation and chemical synthesis (Baeza, Calvo, Gilarranz, Mohedano, Casas, & Rodriguez, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2,4-dichlorophenyl)-[3-phenoxy-5-(trifluoromethyl)pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2F3NO2/c20-12-6-7-14(15(21)9-12)18(26)17-16(27-13-4-2-1-3-5-13)8-11(10-25-17)19(22,23)24/h1-10,18,26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRUGDAWYQJHOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C(C3=C(C=C(C=C3)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichlorophenyl)[3-phenoxy-5-(trifluoromethyl)-2-pyridinyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile](/img/structure/B3035186.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3035187.png)
![2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3035188.png)

![3,5-Dimethyl-4-{[(4-nitrophenyl)sulfonyl]methyl}isoxazole](/img/structure/B3035192.png)
![1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperazine](/img/structure/B3035194.png)

![1-{4-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one](/img/structure/B3035196.png)
![4-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)methylsulfanyl]-6-methyl-1,4-dihydropyrimidine-5-carboxamide](/img/structure/B3035198.png)
![(E)-[(3-nitrophenyl)methylidene]amino N-(3-chlorophenyl)carbamate](/img/structure/B3035203.png)
![4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone](/img/structure/B3035204.png)
![4-[(4-chlorophenyl)sulfanyl]-3-nitro-N-phenylbenzenecarboxamide](/img/structure/B3035206.png)

